molecular formula C19H26O4 B14616856 Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate CAS No. 60693-92-7

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate

Katalognummer: B14616856
CAS-Nummer: 60693-92-7
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: YDKOFNBPNCULEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan-8-yl moiety and the phenyl group makes this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate typically involves the formation of the spirocyclic structure followed by esterification. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-8-one with phenylmagnesium bromide to introduce the phenyl group. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for industrial-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions, enhancing binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: A precursor in the synthesis of various spiro compounds.

    8-(3-Ethylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol: Used in pharmaceutical synthesis.

    1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Investigated for its biological activities

Uniqueness

Ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate stands out due to its unique combination of a spirocyclic structure and an ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Eigenschaften

CAS-Nummer

60693-92-7

Molekularformel

C19H26O4

Molekulargewicht

318.4 g/mol

IUPAC-Name

ethyl 3-(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)propanoate

InChI

InChI=1S/C19H26O4/c1-2-21-17(20)8-9-18(16-6-4-3-5-7-16)10-12-19(13-11-18)22-14-15-23-19/h3-7H,2,8-15H2,1H3

InChI-Schlüssel

YDKOFNBPNCULEV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1(CCC2(CC1)OCCO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.